molecular formula C22H14Cl2N2O B14922696 N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine

Cat. No.: B14922696
M. Wt: 393.3 g/mol
InChI Key: YPIJZUIYLBKYHI-PZAPUMBBSA-N
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Description

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-phenyl-1,3-benzoxazole-5-amine under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E,2E)-3-(2,4-DICHLOROPHENYL)-2-PROPENYLIDENE]-N-(2-PHENYL-1,3-BENZOXAZOL-5-YL)AMINE is unique due to its specific structural features, such as the presence of both dichlorophenyl and benzoxazole groups. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C22H14Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-en-1-imine

InChI

InChI=1S/C22H14Cl2N2O/c23-17-9-8-15(19(24)13-17)7-4-12-25-18-10-11-21-20(14-18)26-22(27-21)16-5-2-1-3-6-16/h1-14H/b7-4+,25-12?

InChI Key

YPIJZUIYLBKYHI-PZAPUMBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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